ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst, such as a rhodium or copper complex . This reaction proceeds with high diastereoselectivity and enantioselectivity, yielding the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, biocatalytic methods using engineered enzymes have been explored to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters through transesterification.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis for ester conversion.
Major Products
Oxidation: Ethyl (1R,2R)-2-carboxy-1-methylcyclopropane-1-carboxylate.
Reduction: Ethyl (1R,2R)-2-amino-1-methylcyclopropane-1-carboxylate.
Substitution: Various esters or carboxylic acids depending on the reagents used.
Scientific Research Applications
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with cyclopropane moieties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby blocking substrate access. The cyano and ester groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Similar structure but lacks the methyl group, which may affect its reactivity and selectivity.
Ethyl (1R,2R)-2-(cyanomethyl)cyclopropanecarboxylate: Contains an additional methyl group on the cyclopropane ring, which can influence its steric and electronic properties.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)8(2)4-6(8)5-9/h6H,3-4H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
KJONXUIDBVZZLB-POYBYMJQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1C#N)C |
Canonical SMILES |
CCOC(=O)C1(CC1C#N)C |
Origin of Product |
United States |
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